5-Methyl-3-(2-methylphenyl)imidazolidine-2,4-dione is a heterocyclic compound characterized by its imidazolidine structure, which includes a methyl group and a 2-methylphenyl substituent. The compound has garnered attention in various fields due to its potential applications in medicinal chemistry and organic synthesis. Its molecular formula is with a molecular weight of approximately 204.23 g/mol.
5-Methyl-3-(2-methylphenyl)imidazolidine-2,4-dione is classified as an imidazolidine derivative. It falls under the category of diones due to the presence of two carbonyl groups within its structure. This classification is significant as it influences the compound's reactivity and potential applications in organic synthesis and pharmaceuticals.
The synthesis of 5-methyl-3-(2-methylphenyl)imidazolidine-2,4-dione typically involves a multi-step reaction process. A common method includes the reaction of 2-methylphenylamine (o-toluidine) with glyoxylic acid, followed by cyclization with urea or a urea derivative. The reaction conditions often require heating under reflux in solvents such as ethanol or methanol to facilitate the cyclization process .
5-Methyl-3-(2-methylphenyl)imidazolidine-2,4-dione can participate in various chemical reactions typical for imidazolidines, including:
The reactivity of this compound is influenced by the presence of electron-donating groups (like the methyl group) and electron-withdrawing groups (like carbonyls), affecting its behavior in synthetic pathways .
Relevant data includes melting points and boiling points which are often determined experimentally but are not universally reported for this specific compound .
5-Methyl-3-(2-methylphenyl)imidazolidine-2,4-dione has several potential applications:
The core structure of imidazolidine-2,4-dione (hydantoin, CAS 461-72-3) consists of a five-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, and two carbonyl groups at positions 2 and 4. The systematic name 5-Methyl-3-(2-methylphenyl)imidazolidine-2,4-dione precisely defines its chemical architecture:
Table 1: Structural Comparison of Key Imidazolidine-2,4-dione Derivatives
Compound Name | Substitution Pattern | Molecular Formula | Positional Isomerism | |
---|---|---|---|---|
5-Methyl-3-(2-methylphenyl)imidazolidine-2,4-dione | 5-methyl, 3-(2-methylphenyl) | C₁₁H₁₂N₂O₂ | N3-aryl ortho-substituted | |
5-(3-Methylphenyl)imidazolidine-2,4-dione | 5-(3-methylphenyl) | C₁₀H₁₀N₂O₂ | C5-meta-substituted aryl | [1] |
5-(4-Methylphenyl)imidazolidine-2,4-dione | 5-(4-methylphenyl) | C₁₀H₁₀N₂O₂ | C5-para-substituted aryl | [2] |
5,5-Bis(3-methylphenyl)imidazolidine-2,4-dione | 5,5-di(3-methylphenyl) | C₁₇H₁₆N₂O₂ | C5-disubstituted geminal diaryl | [3] |
The 3-(2-methylphenyl) group confers steric hindrance due to the ortho-methyl substituent, potentially influencing ring conformation and intermolecular interactions. Unlike C5-substituted analogs (e.g., 5-(4-(2-methylallyloxy)phenyl derivatives [4]), this compound permits simultaneous modification at N1, though this position is typically blocked in medicinal chemistry applications. The 5-methyl group enhances hydrophobicity compared to unsubstituted hydantoin scaffolds [8].
Imidazolidine-2,4-diones emerged from foundational heterocyclic chemistry in the early 20th century, initially explored as anticonvulsants (e.g., phenytoin). The structural flexibility of the hydantoin ring allowed systematic exploration of N3 and C5 substitutions for bioactivity optimization. The specific incorporation of ortho-substituted aryl groups at N3—as seen in 5-methyl-3-(2-methylphenyl)imidazolidine-2,4-dione—represented a strategic shift toward targeting sterically constrained binding pockets in enzymes. This contrasts with earlier C5-aryl substitutions (e.g., 5-(4-methylphenyl)imidazolidine-2,4-dione [2]) that prioritized metabolic stability over conformational selectivity.
Table 2: Key Structural Innovations in Hydantoin-Based Medicinal Chemistry
Structural Feature | Representative Compound | Pharmacological Rationale | |
---|---|---|---|
N3-aryl substitution | 5-Methyl-3-(2-methylphenyl)imidazolidine-2,4-dione | Enhanced target selectivity via steric hindrance | |
C5-aryl substitution (para/meta) | 5-(4-Methylphenyl)imidazolidine-2,4-dione | Improved metabolic stability and passive diffusion | [2] |
C5-alkoxyaryl functionalization | 5-(4-(2-Methylallyloxy)phenyl derivative | Modulation of electronic properties and solubility | [4] |
C5-geminal diaryl substitution | 5,5-Bis(3-methylphenyl)imidazolidine-2,4-dione | Increased binding affinity through hydrophobic contacts | [3] |
The compound gained research traction as part of targeted libraries for enzyme inhibition studies. Its ortho-tolyl group enables unique interactions with hydrophobic enzyme subpockets, distinguishing it from meta- or para-substituted analogs. Recent patents highlight derivatives like 5-[3-[piperazin-1-yl]-3-oxo-propyl]-imidazolidine-2,4-dione as potent ADAMTS-4/5 inhibitors for osteoarthritis, validating the hydantoin core’s utility in modulating extracellular protease activity [7]. The 5-methyl-3-(2-methylphenyl) variant represents a strategic intermediate in structure-activity relationship (SAR) explorations aiming to balance steric bulk and ligand efficiency. Unlike thiazolidine-2,4-diones (TZDs), which primarily target PPAR-γ for diabetes [5], imidazolidine-2,4-diones exhibit broader applicability against enzymatic targets involved in inflammation and tissue remodeling.
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3